

An In-depth Technical Guide to 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

1-(2-

Compound Name: *Methoxyphenyl)cyclopropanamine hydrochloride*

Cat. No.: *B572284*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Methoxyphenyl)cyclopropanamine hydrochloride is a synthetic organic compound featuring a cyclopropylamine moiety attached to a methoxy-substituted phenyl ring. While specific detailed experimental data and a comprehensive pharmacological profile for this exact hydrochloride salt are not extensively available in publicly accessible scientific literature, this guide synthesizes the known information about its parent compound and related chemical structures. It provides a technical overview of its chemical identity, potential synthetic pathways, and likely spectroscopic characteristics. Furthermore, it explores the general mechanism of action associated with the cyclopropylamine functional group, which is known to be a key pharmacophore in various biologically active molecules. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Chemical Structure and Properties

The chemical structure of **1-(2-Methoxyphenyl)cyclopropanamine hydrochloride** consists of a cyclopropane ring with an amine group and a 2-methoxyphenyl group attached to the same

carbon atom. The hydrochloride salt is formed by the protonation of the amine group by hydrochloric acid.

Chemical Structure:

The image you are requesting does not exist or is no longer available.

imgur.com

Caption: The chemical structure of **1-(2-Methoxyphenyl)cyclopropanamine hydrochloride**.

Table 1: Physicochemical Properties of 1-(2-Methoxyphenyl)cyclopropanamine

Property	Value	Source
Chemical Formula	C ₁₀ H ₁₃ NO	[1]
Molecular Weight	163.22 g/mol	[1]
Appearance	Solid (for the base)	[1]
InChI Key	OLNNNGMGXTFSLEW-UHFFFAOYSA-N	[1]
SMILES	COC1=CC=CC=C1C2(CC2)N	[1]

Note: The data presented is for the free base form of the molecule, as detailed data for the hydrochloride salt is not readily available.

Potential Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **1-(2-Methoxyphenyl)cyclopropanamine hydrochloride** is not available in the reviewed literature. However, based on general organic synthesis principles and known reactions for analogous compounds, a plausible synthetic route can be proposed.

A common method for the synthesis of similar cyclopropylamines involves the reaction of a substituted phenylacetonitrile with 1,2-dibromoethane in the presence of a strong base to form the cyclopropylnitrile intermediate. Subsequent reduction of the nitrile group would yield the desired cyclopropylamine. The final step would involve the treatment of the free base with hydrochloric acid to form the hydrochloride salt.

Hypothetical Experimental Protocol for Synthesis:

- Cyclopropanation: To a solution of 2-methoxyphenylacetonitrile in a suitable aprotic solvent (e.g., tetrahydrofuran), add a strong base (e.g., sodium amide) at a reduced temperature. Slowly add 1,2-dibromoethane and allow the reaction to warm to room temperature and stir until completion.
- Work-up and Extraction: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(2-methoxyphenyl)cyclopropanenitrile.
- Reduction of Nitrile: Dissolve the crude nitrile in a suitable solvent (e.g., diethyl ether) and add a reducing agent (e.g., lithium aluminum hydride) portion-wise at 0°C. Reflux the mixture to ensure complete reduction.
- Work-up and Isolation: Carefully quench the reaction with water and an aqueous base (e.g., sodium hydroxide). Filter the resulting solids and extract the filtrate with an organic solvent. Dry the organic layer and remove the solvent to yield 1-(2-methoxyphenyl)cyclopropanamine.
- Salt Formation: Dissolve the free base in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in the same or a compatible solvent. The hydrochloride salt should precipitate out of the solution.
- Purification: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to obtain the purified **1-(2-Methoxyphenyl)cyclopropanamine hydrochloride**.

Diagram 1: Hypothetical Synthesis Workflow

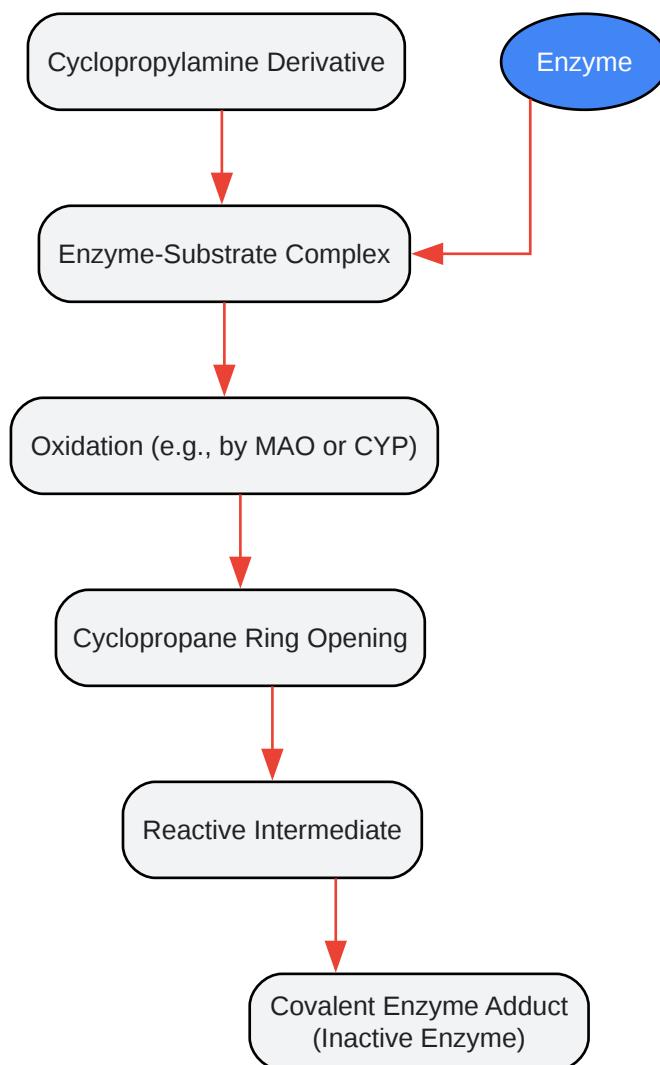
[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for **1-(2-Methoxyphenyl)cyclopropanamine hydrochloride** are not available, the expected spectroscopic features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data


Technique	Predicted Key Signals
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons: Signals in the range of 6.8-7.4 ppm.- Methoxyphenyl group (-OCH₃): A singlet around 3.8 ppm.- Cyclopropyl protons (-CH₂-): Complex multiplets in the upfield region, typically between 0.5-1.5 ppm.- Amine protons (-NH₃⁺): A broad singlet, chemical shift can vary depending on solvent and concentration.
¹³ C NMR	<ul style="list-style-type: none">- Aromatic carbons: Signals in the range of 110-160 ppm.- Methoxyphenyl carbon (-OCH₃): A signal around 55 ppm.- Quaternary cyclopropyl carbon: A signal in the range of 30-40 ppm.- Cyclopropyl carbons (-CH₂-): Signals in the upfield region, typically between 10-20 ppm.
FTIR (cm ⁻¹)	<ul style="list-style-type: none">- N-H stretch (amine salt): Broad absorption in the range of 2400-3000 cm⁻¹.- C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.- C-H stretch (aliphatic): Peaks around 2850-3000 cm⁻¹.- C=C stretch (aromatic): Peaks around 1450-1600 cm⁻¹.- C-O stretch (ether): Strong absorption around 1240 cm⁻¹.
Mass Spec.	<ul style="list-style-type: none">- Molecular Ion (M⁺) of free base: Expected at m/z = 163.10.- Fragmentation: Likely loss of the amine group, methoxy group, and fragmentation of the cyclopropane ring.

Mechanism of Action and Biological Activity (General Overview)

Specific pharmacological studies on **1-(2-Methoxyphenyl)cyclopropanamine hydrochloride** are not documented in the available literature. However, the cyclopropylamine moiety is a well-known pharmacophore that can act as a mechanism-based inactivator of certain enzymes.

Cyclopropylamines are known to be inhibitors of monoamine oxidases (MAO) and cytochrome P450 (CYP) enzymes. The mechanism of inhibition often involves the enzymatic oxidation of the amine, which leads to the opening of the strained cyclopropane ring. This process can generate a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.

Diagram 2: General Mechanism of Cyclopropylamine-based Enzyme Inactivation

[Click to download full resolution via product page](#)

Caption: A simplified pathway of enzyme inactivation by a cyclopropylamine derivative.

Given the structural similarities to other psychoactive compounds, it is also plausible that 1-(2-Methoxyphenyl)cyclopropanamine could interact with various neurotransmitter receptors in the

central nervous system. However, without experimental data, any specific biological activity remains speculative.

Conclusion and Future Directions

1-(2-Methoxyphenyl)cyclopropanamine hydrochloride is a compound of interest for which detailed public data is currently scarce. This guide provides a theoretical framework for its chemical properties, potential synthesis, and likely mechanism of action based on the well-established chemistry of its core functional groups. For researchers and drug development professionals, this document highlights the need for empirical studies to fully characterize this molecule. Future work should focus on developing and publishing a validated synthesis protocol, conducting thorough spectroscopic analysis to confirm its structure, and performing *in vitro* and *in vivo* assays to determine its pharmacological profile and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2R)-1-(2-methoxyphenyl)propan-2-amine | C10H15NO | CID 7432381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b572284#1-2-methoxyphenyl-cyclopropanamine-hydrochloride-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com